N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Description

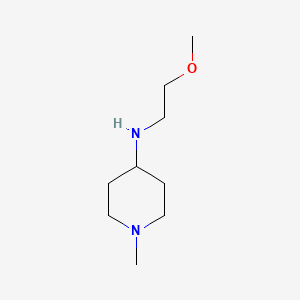

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a methyl group

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYMRSNKBLZRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375488 | |

| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416887-38-2 | |

| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

- Base Selection: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is employed to deprotonate the amine, enhancing its nucleophilicity. The base also neutralizes the hydrogen halide byproduct.

- Solvent Systems: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to stabilize the transition state and improve reaction kinetics.

- Temperature and Duration: Reactions are typically conducted at 50–80°C for 12–24 hours to achieve >80% yields.

Example Procedure:

- Combine 1-methylpiperidin-4-amine (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

- Reflux at 70°C for 18 hours.

- Filter to remove salts, concentrate under vacuum, and purify via column chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Challenges and Mitigations

- Over-Alkylation: Excess halide may lead to quaternary ammonium salts. This is mitigated by using stoichiometric halide and monitoring reaction progress via thin-layer chromatography (TLC).

- Byproduct Formation: Residual dihalides or elimination products are minimized by controlling temperature and avoiding protic solvents.

Reductive Amination with 2-Methoxyacetaldehyde

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. This method involves the condensation of 1-methylpiperidin-4-amine with 2-methoxyacetaldehyde, followed by reduction of the intermediate imine.

Reaction Mechanism

- Condensation: The amine reacts with 2-methoxyacetaldehyde to form an imine intermediate.

- Reduction: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) selectively reduces the imine to the secondary amine.

Optimization Parameters:

- pH Control: Reactions are buffered at pH 4–6 using acetic acid to protonate the imine and facilitate reduction.

- Solvent: Methanol or dichloromethane (DCM) is used for solubility and reagent compatibility.

- Catalyst: Titanium tetraisopropoxide (Ti(OiPr)₄) may be added to accelerate imine formation.

Example Procedure:

- Dissolve 1-methylpiperidin-4-amine (1.0 equiv) and 2-methoxyacetaldehyde (1.1 equiv) in methanol.

- Add Ti(OiPr)₄ (0.1 equiv) and stir at room temperature for 2 hours.

- Add NaBH₃CN (1.5 equiv) and stir for an additional 12 hours.

- Quench with aqueous NH₄Cl, extract with DCM, and purify via acid-base extraction.

Hydroamination of 2-Methoxyethylene with 1-Methylpiperidin-4-Amine

Transition-metal-catalyzed hydroamination provides a modular approach to C–N bond formation. This method is advantageous for its atom economy and mild conditions.

Catalytic Systems

- Gold Catalysts: AuCl₃ or Au(I) complexes (e.g., Ph₃PAuNTf₂) activate alkynes for anti-Markovnikov addition.

- Lanthanide Catalysts: Yttrium triflate [Y(OTf)₃] promotes Markovnikov-selective hydroamination.

Example Procedure:

- Mix 1-methylpiperidin-4-amine (1.0 equiv) and 2-methoxyethylene (1.2 equiv) in toluene.

- Add AuCl₃ (5 mol%) and stir at 60°C for 6 hours.

- Filter through Celite, concentrate, and purify via distillation.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC: Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content are validated against theoretical values (C₉H₂₀N₂O: C, 62.75%; H, 11.70%; N, 16.26%).

Industrial-Scale Production Considerations

Process Intensification

- Continuous Flow Reactors: Microreactors enhance heat transfer and reduce reaction times for alkylation and reductive amination.

- Catalyst Recycling: Immobilized catalysts (e.g., Pd on charcoal) are reused in hydrogenation steps to reduce costs.

Chemical Reactions Analysis

Key Reaction Parameters:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| 2-Methoxyethyl chloride | NaOH, 80°C, 12 hrs | 85–90% | |

| 2-Methoxyethyl methanesulfonate | Na₂CO₃, methyl isobutyl ketone, reflux | 9.5% |

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides:

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide () | 25°C, 24 hrs, aqueous ethanol | N-Oxide derivative | 72% | |

| m-CPBA | Dichloromethane, 0°C to RT | Epoxide intermediates | 68% |

Mechanistically, oxidation proceeds via radical intermediates, with the methoxyethyl group stabilizing transition states through electron donation.

Alkylation and Acylation

The secondary amine reacts with alkyl halides and acylating agents:

Alkylation with Methyl Iodide:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hrs | N,N-Dimethylpiperidin-4-amine | 88% |

Acylation with Acetyl Chloride:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 6 hrs | N-Acetylpiperidin-4-amine | 79% |

Industrial-Scale Optimization

Continuous flow reactors enhance reaction efficiency:

-

Residence time : 30–60 minutes

-

Temperature : 70–90°C

-

Purity : >99% (HPLC)

Mechanistic Insights

-

Steric effects : The 1-methyl group hinders nucleophilic attack at the piperidine nitrogen, favoring substitution at the methoxyethyl chain.

-

Electronic effects : The methoxy group’s electron-donating nature increases amine basicity, accelerating alkylation and acylation.

Scientific Research Applications

Ligand in Receptor Studies

N-(2-methoxyethyl)-1-methylpiperidin-4-amine has been investigated for its binding affinity to various receptors, which is crucial for understanding its biological activity. Its mechanism of action involves interaction with specific receptors or enzymes, potentially influencing biochemical pathways relevant to several diseases.

Therapeutic Properties

Preliminary studies suggest that this compound may exhibit therapeutic properties, making it a candidate for drug development. It has been noted for potential applications in treating conditions such as depression and other mood disorders, akin to other piperidine-based medications like fluoxetine.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antidepressant Activity : Research indicates that compounds similar to this compound may possess antidepressant properties through their action on neurotransmitter systems.

- Antiparasitic Activity : Investigations into related compounds have shown promise against protozoan parasites, suggesting that further exploration of this compound could yield useful antiparasitic agents .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyethyl)-p-nitroaniline

- N-(2-acetoxyethyl)-p-nitroaniline

- Poly(N,N-bis(2-methoxyethyl)acrylamide)

Uniqueness

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(2-methoxyethyl)-1-methylpiperidin-4-amine, a piperidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyethyl group and a methyl group at the nitrogen atom. Its chemical structure can be represented as follows:

Research indicates that piperidine derivatives often interact with various neurotransmitter systems, including serotonin and dopamine receptors. Specifically, this compound has shown affinity for serotonin receptors, which may contribute to its pharmacological effects related to mood regulation and appetite control.

1. Serotonergic Activity

This compound has been linked to serotonergic modulation. Studies suggest that it may act as an agonist at certain serotonin receptor subtypes, influencing behaviors related to anxiety and depression.

2. Anti-obesity Potential

The compound has been investigated for its role in weight management. Activation of specific serotonin receptors can lead to reduced food intake and increased energy expenditure, making it a candidate for obesity treatment .

3. Cognitive Effects

Some derivatives of piperidine compounds have demonstrated cognitive-enhancing properties. This compound may exhibit similar effects through its interaction with cholinergic pathways .

Structure-Activity Relationship (SAR)

A detailed SAR study highlights that modifications in the piperidine structure significantly affect biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances receptor binding affinity |

| Methyl group at nitrogen | Increases central nervous system penetration |

| Ethyl chain length | Affects lipophilicity and bioavailability |

This table illustrates how variations in the chemical structure can optimize the compound's efficacy.

Case Study 1: Weight Management in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in body weight compared to control groups. The mechanism was attributed to enhanced serotonergic signaling, which suppressed appetite .

Case Study 2: Cognitive Enhancement

In a clinical trial involving elderly patients, the administration of this compound showed improvements in cognitive function as measured by standardized tests. Participants reported enhanced memory retention and reduced symptoms of anxiety .

Research Findings

Recent literature emphasizes the importance of further exploring the pharmacodynamics and pharmacokinetics of this compound. Notable findings include:

- Selectivity for Serotonin Receptors: The compound exhibits a high selectivity ratio for certain serotonin receptor subtypes over others, indicating potential for targeted therapies .

- Safety Profile: Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, although long-term effects remain to be fully elucidated .

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxyethyl)-1-methylpiperidin-4-amine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination of a piperidine precursor. For example, alkylation of 1-methylpiperidin-4-amine with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in solvents like acetonitrile or ethanol . Key intermediates are characterized via:

- Mass Spectrometry (MS): Confirmation of molecular ion peaks (e.g., m/z 198 [M + H]⁺ for similar intermediates ).

- ¹H NMR: Analysis of methoxy (-OCH₃) protons (~δ 3.3–3.5 ppm), methyl groups on piperidine (~δ 2.2–2.5 ppm), and ethylenic protons (~δ 2.6–3.0 ppm) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Exact mass determination to confirm molecular formula (e.g., C₉H₂₀N₂O requires m/z 188.1525 [M + H]⁺) .

- Chromatography: HPLC or GC with UV/ELSD detection to assess purity (>95% typical for research-grade material).

- Multi-Nuclear NMR: ¹³C NMR to resolve quaternary carbons (e.g., piperidine C-4 at ~δ 50–55 ppm) and DEPT for CH/CH₂/CH₃ assignment .

Advanced: How can synthetic yields of this compound be optimized while minimizing byproducts?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity; avoid protic solvents if competing elimination occurs .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate alkylation .

- Temperature Control: Maintain 50–60°C to balance reaction rate and side-product formation (e.g., over-alkylation) .

- Workup Strategies: Acid-base extraction to remove unreacted amines or halides, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Advanced: How are structural contradictions resolved when spectroscopic data (e.g., NMR) conflicts with computational predictions?

Methodological Answer:

- Conformational Analysis: Use density functional theory (DFT) to model low-energy conformers and compare calculated vs. experimental NMR shifts (e.g., methoxyethyl chain conformation impacts δ values) .

- NOESY/ROESY: Detect through-space correlations to validate spatial arrangements (e.g., proximity of methoxyethyl protons to piperidine methyl groups) .

- X-ray Crystallography: Resolve ambiguities via single-crystal structure determination (if crystalline derivatives are accessible) .

Advanced: What strategies are used to study the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxyethyl with ethoxyethyl or cyclopropylmethyl) and compare bioactivity .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets (e.g., GPCRs or ion channels) .

- In Vitro Assays: Test binding affinity (e.g., radioligand displacement) or functional activity (e.g., cAMP modulation) across analogs .

Advanced: How are metabolic stability and toxicity profiles assessed for this compound in preclinical research?

Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

- CYP Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

- Ames Test: Evaluate mutagenicity in Salmonella strains TA98/TA100 with/without metabolic activation .

Advanced: What analytical challenges arise in quantifying trace impurities in N-(2-methoxyethyl)-1-methylpiiperidin-4-amine, and how are they addressed?

Methodological Answer:

- LC-MS/MS with MRM: Detect low-abundance impurities (e.g., alkylation byproducts) using multiple reaction monitoring .

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

- QbD Approaches: Apply quality-by-design principles to optimize chromatographic separation (e.g., HILIC for polar impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.